molecular formula C30H29BrN2O6 B11679662 (5E)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11679662
M. Wt: 593.5 g/mol
InChI Key: LOJXIFHJJFKDND-XIEYBQDHSA-N
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Description

(5E)-5-({5-BROMO-2-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, tert-butyl, phenoxy, and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({5-BROMO-2-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves several steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Phenyl Ether Intermediate: This involves the reaction of 4-tert-butylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate to form 2-(4-tert-butylphenoxy)ethanol.

    Bromination: The phenyl ether intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Condensation Reaction: The brominated intermediate undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({5-BROMO-2-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(5E)-5-({5-BROMO-2-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-({5-BROMO-2-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-({5-BROMO-2-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: shares similarities with other compounds such as:

Properties

Molecular Formula

C30H29BrN2O6

Molecular Weight

593.5 g/mol

IUPAC Name

(5E)-5-[[5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H29BrN2O6/c1-30(2,3)20-5-10-24(11-6-20)38-15-16-39-26-14-7-21(31)17-19(26)18-25-27(34)32-29(36)33(28(25)35)22-8-12-23(37-4)13-9-22/h5-14,17-18H,15-16H2,1-4H3,(H,32,34,36)/b25-18+

InChI Key

LOJXIFHJJFKDND-XIEYBQDHSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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